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Compound of Interest

Compound Name: Morpholine-2-carbohydrazide

CAS No.: 738553-25-8

Cat. No.: B13117322

Get Quote

As a Senior Application Scientist, evaluating novel molecular scaffolds requires moving beyond

basic binding scores to understand the thermodynamic and mechanistic drivers of efficacy. This

guide provides an objective, in-depth comparative analysis of Morpholine-2-carbohydrazide
derivatives—specifically novel phenoxyacetohydrazide hybrids—against standard therapeutic

alternatives. By bridging computational docking predictions with self-validating experimental

models, we can establish a rigorous framework for multi-target drug discovery in anti-

inflammatory and anti-angiogenic applications.

Executive Summary & Structural Rationale
Morpholine (tetrahydro-1,4-oxazine) is a highly versatile heterocyclic scaffold in medicinal

chemistry, prized for its favorable physicochemical characteristics, low metabolic toxicity, and

structural flexibility[1]. Recent molecular hybridization strategies have fused the morpholine ring

with phenoxyacetohydrazide moieties to create dual-action therapeutic agents.

The causality behind this design is rooted in complementary pharmacodynamics: the

morpholine ring optimizes lipophilicity and pharmacokinetic distribution, while the

phenoxyacetohydrazide backbone provides essential hydrogen-bond donors/acceptors[1]. This
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structural synergy allows specific derivatives, such as Compound 6e and BAMC, to

simultaneously interface with the deep hydrophobic pockets of Cyclooxygenase (COX)

enzymes and Vascular Endothelial Growth Factor (VEGF) receptors[2].

Comparative Computational Performance
To objectively evaluate the performance of morpholine-2-carbohydrazide derivatives, we

must compare their in silico binding affinities against baseline expectations for standard single-

target inhibitors (e.g., traditional NSAIDs for COX, and standard Tyrosine Kinase Inhibitors for

VEGF).

In silico molecular docking studies reveal that morpholine-substituted phenoxyacetohydrazide

derivatives exhibit exceptionally strong, multi-target binding affinities that frequently outperform

standard reference ligands[2]. For example, Compound 6e demonstrates profound

thermodynamic stability within the receptor pockets, yielding docking scores that indicate highly

favorable, spontaneous binding events[2].

Quantitative Data Comparison
Compound /
Inhibitor Class

Target
Receptor

Docking Score
(kcal/mol)

Experimental
Efficacy

Toxicity /
Viability Profile

Morpholine-2-

carbohydrazide

(6e)

VEGF -13.1622
Potent CAM

vessel reduction
High cell viability

Morpholine-2-

carbohydrazide

(6e)

COX-1 / COX-2
-12.5301 /

-12.6705

IC₅₀: 155 μg/mL

(HRBC)
High cell viability

BAMC

(Derivative 6c)
VEGF N/A IC₅₀: ~5.5 μM

Low (NIH-3T3

IC₅₀ ~97 μM)

Standard

NSAIDs

(Baseline)

COX-1 / COX-2
Typically -7.0 to

-9.0
Varies widely

Known GI toxicity

risks

Standard TKIs

(Baseline)
VEGF

Typically -9.0 to

-11.0
Low μM to nM

Systemic toxicity

risks
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Data supported by recent synthesis and docking evaluations of phenoxyacetohydrazide

hybrids[2][3].

Morpholine-2-carbohydrazide
(Compound 6e)

VEGF Receptor
(Docking: -13.16 kcal/mol)

 High Affinity Binding

COX-1 & COX-2
(Docking: -12.53 to -12.67 kcal/mol)

 High Affinity Binding

Pathological Angiogenesis
(Suppressed)

 Inhibition

Chronic Inflammation
(Suppressed)

 Inhibition

Click to download full resolution via product page

Dual-inhibition mechanism of morpholine-2-carbohydrazide targeting VEGF and COX

pathways.

Self-Validating Experimental Workflows
A robust drug discovery pipeline cannot rely on computational data alone; it requires a self-

validating system where in silico predictions are systematically proven by in vitro mechanisms

and in vivo phenotypic outcomes. The following protocols detail the continuous validation loop

for morpholine-2-carbohydrazide derivatives.

Target Selection
(VEGF, COX-1/2)

In Silico Docking
(Conformational Search)

Binding Affinity
Evaluation

Chemical Synthesis
(TBTU Coupling)

In Vitro Assays
(HRBC Stabilization)

In/Ex Vivo Models
(CAM Assay)

Click to download full resolution via product page

Workflow from in silico docking to in vivo validation of morpholine-2-carbohydrazide
derivatives.

Protocol A: Multi-Conformer In Silico Docking
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Causality & Rationale: To accurately predict multi-target efficacy, a rigid-receptor/flexible-ligand

docking approach is utilized. This ensures that the conformational flexibility of the morpholine

ring is fully sampled against the static binding pockets of VEGF and COX enzymes, preventing

false negatives caused by rigid steric clashes[3].

Ligand Preparation: Generate all low-energy conformations of the morpholine-2-
carbohydrazide derivative, allowing full rotational and translational degrees of freedom[3].

Shape-Based Filtering: Apply a series of shape-based filters using Gaussian shape fitting to

map the ligand against the receptor grid[3].

Scoring: Calculate the binding energies (ΔG) for the top 10 scoring conformations (S₁...S₁₀)

to identify the optimal thermodynamic fit[3].

Protocol B: Directed Chemical Synthesis (Compound
6e)
Causality & Rationale: The synthesis utilizes TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-

tetramethylaminium tetrafluoroborate) as a coupling agent. TBTU efficiently drives the

formation of the amide bond between the phenoxy-butyric acid hydrazide and 4-

benzylmorpholine-2-carboxylic acid at low temperatures, preventing the thermal degradation or

racemization of the sensitive morpholine ring[1].

Preparation: Dissolve 2 mmol of phenoxy-butyric acid hydrazide derivative in 30 mL of dry

dichloromethane (DCM) at 25–30 °C[1].

Base Addition: Treat the solution with 3 mmol of lutidine, followed by 2 mmol of 4-

benzylmorpholine-2-carboxylic acid[1].

Coupling: Stir for 30 minutes, then cool the reaction vessel to 0–5 °C[1].

Activation: Add 2 mmol of TBTU dropwise over 30 minutes, strictly maintaining the

temperature below 5 °C to ensure high-yield coupling (Yield: 91%)[1].

Protocol C: In Vitro HRBC Membrane Stabilization Assay
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Causality & Rationale: The human red blood cell (HRBC) membrane is structurally analogous

to the lysosomal membrane. Stabilizing this membrane serves as a self-validating proxy for the

compound's ability to prevent the release of lysosomal inflammatory mediators, directly

validating the COX-1/2 docking predictions[2].

Preparation: Prepare a suspension of human red blood cells in an isotonic buffer.

Treatment: Incubate the HRBC suspension with varying concentrations of the synthesized

morpholine-2-carbohydrazide derivative.

Stress Induction: Subject the cells to heat or hypotonic stress to induce lysis.

Quantification: Measure the absorbance of released hemoglobin spectrophotometrically.

Calculate the IC₅₀ (e.g., 155 μg/mL for Compound 6e) to quantify membrane stabilization

efficacy[2].

Protocol D: Ex Vivo Chick Chorioallantoic Membrane
(CAM) Assay
Causality & Rationale: The CAM model provides a highly vascularized, live-tissue environment.

It acts as a self-validating phenotypic model to confirm the anti-angiogenic predictions made by

the high VEGF docking scores, allowing for direct visual quantification of microvessel density

reduction[2].

Incubation: Incubate fertilized chick eggs at 37 °C under high humidity.

Windowing: On day 3 of incubation, carefully open a window in the eggshell to expose the

CAM.

Application: Apply the morpholine derivative (or a VEGF-induced control) directly onto the

highly vascularized membrane using a sterile filter paper disk.

Analysis: After 48–72 hours, quantify the reduction in microvessel density and vessel length

under a stereomicroscope to confirm dose-dependent anti-angiogenic activity[2].
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Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential

exhibit as anti-inflammatory and anti-angiogenic.PLOS One. (2025).[Link]

Anti-angiogenesis compound (US10954200B1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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